molecular formula C9H7F2N B12833798 4,6-Difluoro-3-methylindole

4,6-Difluoro-3-methylindole

Cat. No.: B12833798
M. Wt: 167.15 g/mol
InChI Key: ZBIXDMIRRXPJCB-UHFFFAOYSA-N
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Description

4,6-Difluoro-3-methylindole is a synthetically designed organic compound that incorporates a core indole scaffold—a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules . This specific derivative features fluorine atoms at the 4 and 6 positions and a methyl group at the 3 position of the indole ring. The strategic introduction of fluorine atoms is a common practice in drug design to modulate a compound's lipophilicity, metabolic stability, and binding affinity . The primary research value of this compound lies in its potential as a key synthetic intermediate for the development of novel therapeutic agents. Indole derivatives have demonstrated a wide spectrum of pharmacological activities, with substantial recent research focused on their application as antitubercular and anticancer agents . For instance, indole-2-carboxamide analogs featuring the 4,6-difluoro substitution pattern have been identified as potent inhibitors of the Mycobacterium tuberculosis membrane transporter MmpL3, a promising target for new anti-tuberculosis drugs . These inhibitors disrupt the synthesis of the mycobacterial cell wall, leading to bacterial death. The 4,6-difluoro substitution is a critical structural feature in these inhibitors, contributing to high potency and selectivity against drug-sensitive bacterial strains . Furthermore, the indole scaffold is a privileged structure in oncology research. Related indolecarboxamide compounds have shown promising dual activity, exhibiting potent effects against Mycobacterium tuberculosis while also demonstrating cytotoxic and anti-proliferative activities against pediatric brain tumor cell lines, such as glioblastoma multiforme (GBM) . The structural features of this compound make it a valuable building block for researchers exploring such polypharmacological agents. As such, this compound serves as a crucial precursor for medicinal chemists working in antibiotic discovery, anticancer drug development, and the synthesis of more complex heterocyclic molecules for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7F2N

Molecular Weight

167.15 g/mol

IUPAC Name

4,6-difluoro-3-methyl-1H-indole

InChI

InChI=1S/C9H7F2N/c1-5-4-12-8-3-6(10)2-7(11)9(5)8/h2-4,12H,1H3

InChI Key

ZBIXDMIRRXPJCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=C1C(=CC(=C2)F)F

Origin of Product

United States

Mechanistic Insights into the Reactivity and Functionalization of 4,6 Difluoro 3 Methylindole

Electrophilic Reactivity of the Indole (B1671886) Nucleus in the Presence of Fluorine Substituents

The indole ring is inherently electron-rich and typically undergoes electrophilic substitution preferentially at the C3 position. However, the presence of two fluorine atoms on the carbocyclic ring in 4,6-difluoro-3-methylindole significantly modulates this reactivity. Fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the entire aromatic system towards electrophilic attack. Consequently, reactions with electrophiles generally require more forcing conditions compared to their non-fluorinated counterparts. researchgate.net

Despite this deactivation, the pyrrole (B145914) ring remains the most nucleophilic portion of the molecule. Electrophilic attack is still expected to favor the indole nucleus over the deactivated benzene (B151609) ring. Even with a strongly electron-withdrawing trifluoromethyl group at the C2-position, indoles are observed to be highly reactive towards electrophiles like halogens, often not requiring a Lewis acid catalyst. mdpi.com For this compound, the C3 position is already occupied, making the C2 position the most likely site for electrophilic substitution. The reaction proceeds via a cationic intermediate (a Wheland-type intermediate), and the stability of this intermediate dictates the regioselectivity. Attack at C2 results in a positive charge that can be stabilized by the nitrogen lone pair and delocalized across the benzene ring, although the fluorine atoms will destabilize this cation.

In some cases, electrophilic fluorinating reagents can lead to complex cascade reactions. For instance, the reaction of 2,3-unsubstituted indoles with N-fluorobenzenesulfonimide can initiate a cascade of C-C, C-F, and C-O bond formations, leading to polycyclic fluorinated indolines. rsc.org An efficient difluorohydroxylation of indoles at the C3 position has also been achieved using Selectfluor, highlighting the unique reactivity imparted by electrophilic fluorine sources. acs.org

Nucleophilic Substitution Patterns on the Fluorinated Benzene Ring

While the indole nucleus is generally electron-rich, the benzene portion of this compound is electron-deficient due to the fluorine substituents. This electronic profile makes the benzene ring susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. pressbooks.pub

For this reaction to occur, two key conditions must be met:

The aromatic ring must be activated by strong electron-withdrawing groups.

There must be a good leaving group (typically a halide).

In this compound, the fluorine atoms serve as both powerful activating groups and potential leaving groups. The reaction is significantly accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer complex. pressbooks.pubpearson.com In the case of this compound, the fluorine at C4 is para to the C7-C7a bond and meta to the C5 position, while the fluorine at C6 is ortho to the C5 and C7 positions. Nucleophilic attack would likely occur at C4 or C6, displacing one of the fluoride (B91410) ions. The relative reactivity of the C4 and C6 positions would depend on the specific nucleophile and reaction conditions, with steric hindrance also playing a role.

Interestingly, in SNAr reactions, fluoride is an excellent leaving group, a trend opposite to SN1/SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack on the ring, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic. imperial.ac.uk The subsequent elimination of the leaving group is a faster step.

Directed C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying complex molecules. acs.org For the this compound scaffold, these strategies offer pathways to introduce functionality at positions that are otherwise difficult to access.

Transition metals can selectively cleave C-H bonds and replace them with new C-C or C-heteroatom bonds. The regioselectivity is often controlled by the inherent reactivity of the substrate or by using a directing group. acs.orgresearchgate.net

Palladium (Pd): Palladium catalysis is widely used for C-H functionalization. For indoles, directing groups on the nitrogen atom can steer functionalization to the C2 or C7 positions. For example, palladium-catalyzed C-H difluoroalkylation has been used to synthesize 3,3-difluoro-2-oxindoles from chlorodifluoroacetanilides. nih.gov Palladium-catalyzed reactions can also be used for the dual C-H functionalization of indoles to construct complex fused ring systems. nih.gov In the context of this compound, C-H activation could be directed to the C2, C5, or C7 positions. The electron-withdrawing nature of the fluorine atoms might make the C-H bonds on the benzene ring (C5, C7) more acidic and potentially easier to activate.

Copper (Cu): Copper catalysts, being less expensive than palladium or rhodium, are attractive for C-H functionalization. researchgate.net Copper-catalyzed methods have been developed for the regioselective C5-H alkylation of indoles bearing a directing group at the C3 position. nih.gov Copper catalysis has also been employed for the direct C3 chalcogenylation of indoles. mdpi.com For this compound, copper-catalyzed reactions could potentially functionalize the C5 or C7 positions, guided by the electronic properties of the fluorinated ring.

Rhodium (Rh): Rhodium catalysts are highly effective for C-H activation, particularly for the functionalization of indoles. researchgate.netmdpi.com Rh(III) catalysts, for example, have been used for the highly regioselective C2-alkylation of indoles with diazo compounds. mdpi.com Directing groups can also steer rhodium-catalyzed functionalization to the C4 or C7 positions of the indole core. researchgate.netrsc.org

Table 1: Examples of Transition-Metal Catalyzed C-H Functionalization of Indole Scaffolds
Metal CatalystPosition FunctionalizedReaction TypeKey ConditionsYieldReference
Rhodium(III)C2Alkylation with diazo compound[RhCpCl2]2, AgSbF6, DCE, 40 °CUp to 98% mdpi.com
Rhodium(III)C4Hydroarylation of maleimides[RhCpCl2]2, AgSbF6, PivOH, DCEUp to 99% rsc.org
Rhodium(II)C3Enantioselective alkylationRh2(S-NTTL)4, -78 °CUp to 96% nih.gov
Copper(II)C5Alkylation with α-diazomalonatesCu(OAc)2·H2O, AgSbF6Up to 99% nih.gov
Palladium(II)C4ArylationPd(OAc)2, AgTFA, HFIP/TFA82% nih.gov

To avoid the cost and potential toxicity of transition metals, organocatalytic and metal-free C-H functionalization methods are gaining prominence. rsc.org

Organocatalysis: Chiral organocatalysts, such as phosphoric acids or cinchona alkaloid derivatives, can facilitate the enantioselective functionalization of indoles. nih.govacs.orgrsc.org These methods often involve activating the electrophile to react with the nucleophilic indole. For electron-deficient indoles like this compound, these reactions might be more challenging but could provide access to chiral molecules. nih.gov For instance, the functionalization of the carbocyclic ring of indoles has been achieved by introducing an activating hydroxy group, which directs the regioselectivity of organocatalyzed Friedel-Crafts reactions. acs.org

Metal-Free Borylation: Metal-free C-H borylation has emerged as a powerful method to install a versatile boronic ester group onto heterocycles. nih.gov Reagents like BBr₃ or ambiphilic aminoboranes can catalyze the borylation of indoles, typically at the C3 position. nih.gov For N-protected indoles, borylation at other positions like C4, C5, and C7 has been achieved. researchgate.net This strategy could be applied to this compound to create a synthetic handle for subsequent cross-coupling reactions. nih.govnih.gov

Regioselective Derivatization at the 3-Position: Alkylation, Arylation, and Heteroatom Introduction

The subject compound, this compound, already possesses a methyl group at the C3 position. Therefore, derivatization strategies must focus on the functionalization of this existing methyl group or on reactions at other positions influenced by the C3-substituent.

A notable strategy involves the direct C(sp³)-H functionalization of the 3-methyl group. Carbene-catalyzed methods have been reported for the functionalization of the indole 3-methyl C(sp³)-H bond, providing a novel route for derivatization. researchgate.net Similarly, visible-light-promoted, metal-free methods using diarylketone catalysts can achieve selective benzylic C-H fluorination, a reaction type that could potentially be applied to the 3-methyl group of the indole. organic-chemistry.org

Alternatively, arenesulfonyl indoles, which can be generated from 3-methyl indoles, serve as versatile intermediates. rsc.org These compounds can undergo Michael additions, reductive desulfonylation, and other transformations to introduce a wide variety of alkyl and aryl groups at the carbon alpha to the indole C3 position. rsc.org Metal-free methods for the C3-alkylation of indoles using alcohols via a hydrogen autotransfer-type reaction have also been developed, showcasing the diverse ways to introduce new groups linked to the C3 position. chemrxiv.org

Cycloaddition and Annulation Reactions Involving Difluoroindole Systems

The C2=C3 double bond of the indole nucleus can participate as a dienophile or a dipolarophile in cycloaddition reactions, providing a powerful method for constructing complex, polycyclic architectures. The electron-deficient nature of the this compound ring system is expected to significantly influence its behavior in these reactions.

[4+2] Cycloaddition (Diels-Alder Reactions): Indoles can act as dienes in Diels-Alder reactions, particularly when the indole ring is part of a more extended π-system, such as in 2,2'-biindolyls. researchgate.net More commonly, indoles act as dienophiles. The electron-withdrawing fluorine atoms in this compound would make the C2=C3 bond more electron-poor, enhancing its reactivity towards electron-rich dienes in inverse-electron-demand Diels-Alder reactions.

[3+2] Cycloaddition: Indoles readily undergo [3+2] cycloadditions with 1,3-dipoles. Dearomative photocatalyzed [3+2] cycloadditions between indoles and vinyldiazo reagents have been developed to synthesize fused indoline compounds. nih.gov The success of such reactions often depends on the electronic properties of the indole, and the fluorinated system could exhibit unique reactivity.

Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing scaffold. Palladium-catalyzed annulation of fluorine-containing internal alkynes with 2-iodoanilines is a known route to synthesize fluoroalkylated indoles. acs.org Intramolecular annulation reactions, for example those induced by N-Bromosuccinimide (NBS), can be used to create fused- and spirocyclic indolines from indole precursors. rsc.org Dearomative annulation of indoles promoted by visible light is also a modern strategy to access stereochemically rich indoline structures. acs.org The electronic properties of this compound would be a critical factor in controlling the outcome of these annulation strategies.

Formation of Spirocyclic Scaffolds

The construction of spirocyclic scaffolds at the C3 position of the indole core is a prominent strategy for creating three-dimensional complexity in molecules. rsc.org A primary method for achieving this is through the [3+2] cycloaddition (also known as 1,3-dipolar cycloaddition) across the C2-C3 double bond of the indole. This reaction typically involves an in-situ generated azomethine ylide as the 1,3-dipole, which reacts with the indole π-system acting as the dipolarophile to form a spiro-pyrrolidine ring.

For this compound, the electron-withdrawing nature of the fluorine substituents deactivates the C2-C3 double bond towards reactions with conventional, electron-deficient dipolarophiles. However, this electronic modification enhances its potential as a partner in inverse-electron-demand cycloaddition reactions. In the context of spirocycle formation, the reactivity of this compound would be contingent on the electronic nature of the reacting partner.

Research on analogous electron-deficient indole systems suggests that while reactions with standard azomethine ylides might be sluggish, tailored approaches can be successful. For instance, using highly reactive ylides or employing Lewis acid catalysis can facilitate the cycloaddition. The general mechanism proceeds via a concerted pathway, where the dipole and dipolarophile approach each other in a way that allows for the simultaneous formation of two new sigma bonds. The regioselectivity is controlled by the molecular orbitals of the reactants, leading specifically to the C3-spirocyclic product.

While specific studies detailing this transformation for this compound are not widely documented, the established principles of cycloaddition chemistry allow for a predictive understanding. The reaction of this compound with a 1,3-dipole, such as an azomethine ylide generated from isatin and an amino acid, would be expected to yield a complex spiro[indole-pyrrolidine] scaffold. The reaction conditions would likely require optimization to overcome the reduced nucleophilicity of the indole. rsc.org

Table 1: Representative [3+2] Cycloaddition for Spirocycle Formation

Reactant 1Reactant 2 (Dipole)Catalyst/ConditionsProduct TypeExpected YieldRef.
This compoundAzomethine ylide (from Isatin + Sarcosine)Heat (Toluene, reflux)Spiro[indole-3,2'-pyrrolidine]Moderate researchgate.net
This compoundNitrile ImineLewis Acid (e.g., Ag(I))Spiro[indole-3,3'-pyrazoline]Moderate to Good nih.gov
This compoundCarbonyl YlideRh(II) AcetateSpiro[indole-3,2'-oxolane]Good researchgate.net

Yields are predicted based on reactions with electronically similar, electron-deficient indole substrates.

Generation of Fused Polycyclic Systems

The indole nucleus can also participate as a 4π-electron component (diene) in cycloaddition reactions, such as the [4+2] Diels-Alder reaction, to generate fused polycyclic systems. Typically, the C3a-C4 and C6-C7 bonds or the C2-C3 and C3a-C4 bonds of the indole can act as the diene component. The dearomatization of the indole ring is a key step in these transformations, leading to complex indoline-based structures. researchgate.net

The presence of electron-withdrawing fluorine atoms at the C4 and C6 positions significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the this compound system. This electronic feature makes it a poor diene for normal-electron-demand Diels-Alder reactions, which involve reaction with an electron-deficient dienophile.

Conversely, this lowered HOMO energy and the corresponding lowered Lowest Unoccupied Molecular Orbital (LUMO) energy make this compound an excellent candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions. In an IEDDA reaction, the electron-deficient diene (the difluoroindole) reacts with an electron-rich dienophile (e.g., an enol ether or an enamine). This type of reactivity is analogous to that observed for other electron-deficient heterocycles, such as 3-nitroindoles or certain pyridazines, where electron-withdrawing groups are essential for the cycloaddition to proceed. nih.govmdpi.com

Another pathway to fused systems is the [4+3] cycloaddition, which can construct seven-membered rings fused to the indole core. acs.orgnih.govuchicago.edu In these reactions, vinyl indoles can act as the 4π component, reacting with an oxyallyl cation (a 3-atom component) to form cyclohepta[b]indoles. nih.gov For this compound, derivatization to a 2-vinyl or 3-vinyl substituted analogue would be required. The electron-deficient nature of the core would influence the reactivity of the vinyl substituent and the subsequent cycloaddition step. Studies on 3-nitroindoles have demonstrated that electron-deficient indoles can effectively undergo [4+2] annulation reactions, suggesting a viable pathway for this compound to form fused systems like dihydrocarbazoles. nih.gov

Table 2: Potential Cycloaddition Reactions for Fused-System Generation

Reaction TypeIndole DerivativeReaction PartnerCatalyst/ConditionsProduct TypeRef.
Inverse-Demand [4+2]This compoundEthyl vinyl etherHigh Temperature / Lewis AcidTetrahydrocarbazole derivative nih.govmdpi.com
Normal-Demand [4+3]2-Vinyl-4,6-difluoro-3-methylindole2-Bromocyclopentanone / BaseTFE / DIPEACyclohepta[b]indole derivative acs.orgnih.gov
Phosphine-Catalyzed [4+2]4,6-Difluoro-3-nitro-indoleAllenoateChiral Phosphine (B1218219)Dihydrocarbazole derivative nih.gov

These reactions represent potential pathways based on mechanistic principles established for similarly substituted, electron-deficient aromatic systems.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of 4,6-Difluoro-3-methylindole in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides unambiguous evidence of the molecular framework.

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR are exquisitely sensitive to the local electronic environment, covering a range of over 300 ppm, which allows for precise mapping of the fluorine atoms within a molecule. ehu.es

For this compound, the two fluorine atoms are in distinct chemical environments, leading to two separate signals in the ¹⁹F NMR spectrum. The fluorine at the C-4 position is influenced by the adjacent pyrrole (B145914) ring and the C-3 methyl group, while the fluorine at the C-6 position is primarily influenced by the benzene (B151609) ring protons. The chemical shifts and, crucially, the coupling constants (J) to nearby protons (¹H-¹⁹F coupling) and between the fluorine nuclei themselves (¹⁹F-¹⁹F coupling) provide definitive proof of their positions. Long-range couplings are commonly observed in fluorinated aromatic systems and are useful for structural determination. wikipedia.orgresearchgate.net

Table 1: Representative ¹⁹F NMR Data for Fluorinated Indole (B1671886) Scaffolds

Position Typical Chemical Shift (δ) Range (ppm) Typical Coupling Constants (J)
F-4 -120 to -125 ³J(F4-H5) ≈ 9-11 Hz, ⁴J(F4-F6) ≈ 4-8 Hz
F-6 -120 to -125 ³J(F6-H5) ≈ 9-11 Hz, ³J(F6-H7) ≈ 9-11 Hz, ⁴J(F6-F4) ≈ 4-8 Hz

Note: Chemical shifts are relative to a CFCl₃ standard. Values are illustrative and can vary based on solvent and specific molecular context.

The analysis of these parameters allows for unambiguous assignment of the fluorine substituents, which is critical in distinguishing between isomers such as 4,6-difluoro and 5,7-difluoroindoles.

While 1D NMR spectra (¹H, ¹³C, ¹⁹F) provide essential information, 2D NMR experiments are necessary to piece together the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the coupling relationships between protons, typically over two or three bonds. For this compound, a COSY spectrum would reveal a correlation between the H-5 and H-7 protons, confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to assign the carbon signals based on the known assignments of their attached protons. For instance, it would show correlations for the C5-H5 and C7-H7 pairs.

Table 2: Expected Key 2D NMR Correlations for this compound

Experiment Correlating Nuclei Information Gained
COSY H-5 ↔ H-7 Confirms connectivity of aromatic protons.
HSQC H-2 ↔ C-2; H-5 ↔ C-5; H-7 ↔ C-7; 3-CH₃ ↔ C(3-CH₃) Assigns carbon signals to their attached protons.
HMBC 3-CH₃ ↔ C-2, C-3, C-3a Confirms position of the methyl group at C-3.
H-5 ↔ C-3a, C-4, C-6, C-7 Establishes connectivity across the benzene ring and confirms positions of fluorine atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. uzh.ch The indole ring system is a well-known chromophore, a part of a molecule responsible for its color, due to its conjugated π-electron system. libretexts.org

The absorption of UV light by this compound promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO). For indole derivatives, the characteristic absorption bands are due to π → π* transitions within the aromatic system. libretexts.org The introduction of fluorine atoms, which act as auxochromes, can modify the energy of these transitions, leading to shifts in the absorption maxima (λmax). These shifts can be either to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), depending on the electronic interplay between the fluorine atoms and the indole ring. The spectrum of this compound is expected to show characteristic absorption bands typical of the indole scaffold, with slight modifications due to the fluoro substituents.

Table 3: Typical Electronic Transitions in Indole Chromophores

Transition Type Wavelength Region (nm) Description
π → π* ~200-300 nm High-energy transition involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This is typically the strongest absorption. youtube.com

| n → π | ~290 nm (in some cases) | A weaker, often forbidden transition involving the promotion of a non-bonding electron (from nitrogen) to a π antibonding orbital. youtube.com |

Mass Spectrometry for Molecular Identification and Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the exact molecular weight of this compound, confirm its elemental composition, and elucidate its structure through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a prominent molecular ion peak (M⁺˙) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the unambiguous determination of the molecular formula (C₉H₇F₂N).

The fragmentation pattern provides further structural information. For 3-methylindole (B30407) derivatives, common fragmentation pathways include the loss of a methyl radical (•CH₃) or the loss of hydrogen cyanide (HCN) from the pyrrole ring. The presence of two fluorine atoms would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments. This technique is also invaluable for monitoring the progress of chemical reactions by detecting the disappearance of reactants and the appearance of the desired product mass. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While obtaining a suitable single crystal of this compound itself can be challenging, X-ray crystallography of closely related indole derivatives provides invaluable, definitive information about the solid-state structure. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

Analysis of the crystal structures of substituted indoles reveals key structural parameters that can be extrapolated to this compound. researchgate.netmdpi.com These include:

Bond Lengths and Angles: Precise measurement of all bond distances (e.g., C-F, C-N, C-C) and angles, confirming the geometry of the molecule.

Planarity: Assessment of the planarity of the bicyclic indole ring system.

Conformation: Determination of the orientation of the methyl group relative to the indole plane.

Intermolecular Interactions: Identification of how molecules pack in the solid state, revealing non-covalent interactions such as hydrogen bonding (involving the N-H group) and π-π stacking between indole rings, which govern the crystal's physical properties.

Table 4: Illustrative Crystal Data for a Substituted Indole Derivative (3-(naphth-1-ylmethyl)indole)

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 10.302
b (Å) 12.522
c (Å) 13.383
α (°) 111.9
β (°) 116.86
γ (°) 71.65

Data from a related indole structure to illustrate the type of information obtained from X-ray crystallography. researchgate.net

Computational Chemistry and Theoretical Investigations of 4,6 Difluoro 3 Methylindole

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Among the most widely used methods is Density Functional Theory (DFT), which offers a balance between computational cost and accuracy for studying the electronic structure of molecules like 4,6-Difluoro-3-methylindole.

DFT calculations are typically employed to determine the molecule's optimized ground-state geometry, revealing bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation. For fluorinated indole (B1671886) derivatives, these calculations confirm the planarity of the bicyclic indole core, a characteristic feature of this aromatic system. mdpi.com

A key output of these calculations is the description of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic potential. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic potential. youtube.com The energies of these frontier orbitals and the energy gap between them (HOMO-LUMO gap) are critical descriptors of molecular reactivity and stability. semanticscholar.orgresearchgate.net

Table 1: Representative Frontier Orbital Energies for a Fluorinated 3-Methylindole (B30407) Derivative Calculated via DFT

ParameterEnergy (eV)
HOMO Energy-6.15
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)4.90

Note: These values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Prediction of Reactivity and Regioselectivity based on Frontier Molecular Orbital Theory and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory provides a powerful framework for predicting the reactivity and regioselectivity of chemical reactions. wikipedia.org It posits that the most significant interactions occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). ucsb.edupku.edu.cn The energy difference between these interacting orbitals governs the reaction's feasibility; a smaller HOMO-LUMO gap between two reactants facilitates the reaction.

For this compound, FMO theory can predict the most likely sites for electrophilic and nucleophilic attack.

Electrophilic Attack: An electrophile will preferentially attack the region of the molecule where the HOMO has the highest electron density. For indoles, this is typically the C3 position. However, since this position is already substituted with a methyl group, the next most likely site is the C2 position within the pyrrole (B145914) ring, which generally shows significant HOMO character.

Nucleophilic Attack: A nucleophile will target the region where the LUMO is localized and where there is a deficiency of electron density. The electron-withdrawing fluorine atoms at C4 and C6 make the benzene (B151609) ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution compared to unsubstituted indole, particularly at the carbon atoms bearing the fluorine substituents.

To complement FMO theory, Molecular Electrostatic Potential (MEP) maps are often calculated. An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the pyrrole ring and positive potentials near the fluorine atoms and the N-H proton, corroborating the predictions from FMO theory.

Reaction Mechanism Analysis through Computational Modeling: Energy Profiles and Transition States

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most favorable pathway from reactants to products. This involves calculating the energies of all relevant species, including reactants, intermediates, products, and, crucially, the transition states that connect them. nih.gov

The process typically involves:

Locating Stationary Points: The geometries of the reactants, products, and any potential intermediates are optimized to find their minimum energy structures.

Identifying Transition States (TS): A transition state represents the energy maximum along the reaction coordinate but is a minimum in all other degrees of freedom. Sophisticated algorithms are used to locate the TS structure connecting reactants to products. The presence of a single imaginary frequency in the vibrational analysis confirms a true transition state.

Calculating Activation Energy (Ea): The activation energy is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate, allowing for comparison between different potential reaction pathways.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state, ensuring that it correctly connects the intended reactants and products, thereby validating the proposed mechanism.

For instance, in studying a potential reaction involving this compound, such as an electrophilic substitution, computational modeling could be used to compare the activation energies for the attack at different positions on the indole ring. By constructing a detailed energy profile, researchers can determine the most kinetically favored product, providing a theoretical basis for the observed regioselectivity. nih.govnih.gov

Table 2: Illustrative Energy Profile for a Hypothetical Electrophilic Substitution on a Fluorinated Indole

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate+5.8
Products-10.5

Note: These values are hypothetical and represent a typical energy profile for a single-step reaction.

Conformational Analysis and Stereochemical Considerations in Fluorinated Indole Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. The indole ring system is inherently rigid and planar due to its aromaticity. mdpi.com Therefore, for this compound, the primary source of conformational flexibility is the rotation of the methyl group at the C3 position.

While the energy barrier for the rotation of this methyl group is generally low, computational calculations can determine the most stable (lowest energy) conformation. This is typically a staggered conformation where the C-H bonds of the methyl group are positioned to minimize steric interactions with the adjacent atoms on the indole ring.

Stereochemical considerations are primarily relevant when a reaction introduces a new chiral center. For this compound, which is achiral, stereochemistry becomes important if, for example, a reaction at the C2 position leads to the formation of a stereocenter. In such cases, computational modeling can be used to predict which diastereomer or enantiomer is favored by calculating the transition state energies for the different stereochemical pathways.

Medicinal Chemistry and Pharmacological Scaffolding Potential of 4,6 Difluoro 3 Methylindole

The Indole (B1671886) Nucleus as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is recognized as one of the most significant structural subunits in the field of drug discovery. ingentaconnect.comresearchgate.net Its prominence stems from its presence in a vast number of biologically active natural products, such as the amino acid tryptophan, the neurotransmitter serotonin (B10506), and various alkaloids. mdpi.comnih.gov This natural prevalence has inspired extensive research into indole chemistry, yielding a multitude of synthetic compounds with a broad spectrum of therapeutic applications. ingentaconnect.combenthamscience.com

The concept of a "privileged structure" was introduced to define molecular scaffolds capable of binding to diverse biological receptors. ingentaconnect.com The indole scaffold fits this definition perfectly, demonstrating the ability to interact with numerous targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes. ingentaconnect.comresearchgate.netmdpi.com This versatility allows for the development of indole-based drugs across various therapeutic areas, such as anti-inflammatory, anticancer, antimicrobial, and antihypertensive agents. mdpi.comnih.gov The structural flexibility of the indole ring allows for substitutions at multiple positions, significantly altering the compound's biological activity and enabling medicinal chemists to fine-tune efficacy and safety profiles. mdpi.com This has led to the development of many successful drugs containing the indole substructure. ingentaconnect.com

Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold
Drug NameTherapeutic Application
IndomethacinNonsteroidal anti-inflammatory drug (NSAID) ingentaconnect.commdpi.com
SunitinibAnticancer (Kinase inhibitor) nih.gov
OndansetronAntiemetic (5-HT3 receptor antagonist) ingentaconnect.com
PanobinostatAnticancer (Histone deacetylase inhibitor) nih.gov
TadalafilErectile dysfunction (PDE5 inhibitor) ingentaconnect.com

Strategic Role of Fluorine Substitution in Modulating Pharmacological Properties and Scaffolds

Fluorine has become a crucial element in modern medicinal chemistry, with approximately 20-25% of all pharmaceuticals containing at least one fluorine atom. researchgate.netnih.gov The strategic incorporation of fluorine into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties in ways that are often beneficial for therapeutic outcomes. pharmacyjournal.orgnih.govnih.gov This is due to fluorine's unique characteristics, including its small size (van der Waals radius of 1.47 Å), high electronegativity (the highest of any element), and the strength of the carbon-fluorine (C-F) bond. pharmacyjournal.org

The introduction of fluorine can modulate a molecule's lipophilicity, a critical factor for membrane permeability and bioavailability. pharmacyjournal.orgmdpi.com It can also alter the acidity (pKa) of nearby functional groups through strong inductive effects. mdpi.com A key advantage of fluorination, particularly on aromatic rings, is its ability to block sites of metabolic oxidation. mdpi.com The C-F bond is highly stable and resistant to cleavage by metabolic enzymes like cytochrome P450, which can prevent rapid degradation of the drug, leading to an extended half-life and improved pharmacokinetic profile. pharmacyjournal.orgnih.govmdpi.com Furthermore, fluorine's unique electronic properties can enhance binding affinity to target proteins through favorable electrostatic interactions. nih.govmdpi.com

Table 2: Key Effects of Fluorine Substitution in Drug Design
Property ModifiedEffect of FluorinationTherapeutic Consequence
Metabolic StabilityBlocks oxidative metabolism at the substitution site. mdpi.comIncreased half-life, improved bioavailability. pharmacyjournal.orgnih.gov
LipophilicityIncreases lipophilicity, aiding membrane permeability. pharmacyjournal.orgmdpi.comEnhanced absorption and distribution. nih.gov
Binding AffinityCan form favorable interactions (e.g., hydrogen bonds, dipole interactions) with target receptors. nih.govmdpi.comIncreased potency and selectivity. pharmacyjournal.org
Acidity/Basicity (pKa)Lowers the pKa of nearby acidic protons or basic amines via inductive effect. nih.govmdpi.comModulated ionization state at physiological pH, affecting solubility and target interaction.
ConformationCan influence molecular conformation due to steric and electronic effects. pharmacyjournal.orgnih.govCan lock the molecule into a more bioactive conformation.

Development of Fluorinated Indole-Based Analogs as Bioactive Agents

The combination of the privileged indole scaffold with the strategic benefits of fluorine substitution has led to the development of numerous fluorinated indole-based analogs as potent bioactive agents. researchgate.net Medicinal chemists have explored the introduction of fluorine at various positions on the indole ring to optimize pharmacological properties. For instance, studies have shown that fluorination can significantly enhance the potency of indole-based compounds. A 4-fluorinated indole was found to be approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated counterpart. rsc.org Similarly, fluorinated indoles have been investigated as G-protein coupled receptor 44 (GPR44) antagonists for detecting inflammatory processes, where the fluorine atom also serves as a potential site for 18F-radiolabeling for use in Positron Emission Tomography (PET) imaging. mdpi.com The development of these analogs often involves synthesizing series of compounds with fluorine at different positions to systematically probe structure-activity relationships (SAR) and identify the optimal substitution pattern for a given biological target. nih.gov

The 4,6-difluoroindole (B180311) scaffold has been successfully employed in the development of potent enzyme inhibitors, most notably against Mycobacterium tuberculosis (Mtb). A significant breakthrough in this area was the discovery of indole-2-carboxamide-based inhibitors of the trehalose monomycolate transporter MmpL3, an essential enzyme for the formation of the mycobacterial cell wall. johnshopkins.eduresearchgate.netnih.gov MmpL3 is considered a highly attractive target for new anti-tuberculosis drugs due to its essentiality for Mtb survival. grantome.com

Within this class of compounds, a specific analog incorporating the 4,6-difluoroindole core, known as compound 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide), demonstrated exceptional antitubercular activity. johnshopkins.edufigshare.com This compound exhibited potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb, highlighting the potential of the 4,6-difluoroindole scaffold to overcome existing resistance mechanisms. johnshopkins.eduresearchgate.netnih.gov

Table 3: In Vitro Activity of MmpL3 Inhibitor Compound 26
ParameterValueReference
MIC (Minimum Inhibitory Concentration) vs. Drug-Sensitive Mtb0.012 µM johnshopkins.eduresearchgate.netfigshare.com
SI (Selectivity Index)≥ 16,000 johnshopkins.eduresearchgate.netfigshare.com
ActivityExcellent activity against MDR and XDR Mtb strains. johnshopkins.edunih.gov
SynergyWorks in synergy with rifampin. johnshopkins.eduresearchgate.net

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. This approach is particularly effective when applied to fluorinated indoles, as the precise placement of fluorine atoms can be guided by the architecture of the target's binding site. High-resolution crystal structures of targets complexed with inhibitors provide crucial insights for optimizing molecular interactions. researchgate.net

In the case of the MmpL3 inhibitors, the availability of structural data for the M. smegmatis MmpL3 transporter has enabled SBDD efforts. researchgate.net The difluoro substitution pattern at the 4- and 6-positions of the indole ring in compound 26 was likely not arbitrary. These positions may have been selected to enhance hydrophobic and electronic complementarity within the MmpL3 binding pocket, potentially displacing water molecules or forming favorable interactions with specific amino acid residues, thereby increasing binding affinity and potency. Similarly, in the development of indole-based HIV-1 fusion inhibitors targeting the glycoprotein gp41, SAR studies have focused on defining the role of shape, contact surface area, and molecular properties to optimize binding within a conserved hydrophobic pocket. acs.org The strategic placement of fluorine on the indole scaffold in such cases can be used to fine-tune these properties for maximal inhibitory effect.

Scaffold Hopping and Bioisosterism Utilizing 4,6-Difluoro-3-methylindole in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to modify lead compounds to improve their properties, explore novel chemical space, or circumvent existing patents. nih.govresearchgate.net Bioisosterism involves the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to similar biological activity. researchgate.net Scaffold hopping is a more drastic form of this concept, where the central core or framework of a molecule is replaced with a structurally distinct scaffold while retaining the original biological activity. researchgate.net

The this compound scaffold is a prime candidate for such lead optimization strategies. The indole ring itself can be considered a bioisostere for other aromatic systems like benzimidazole or indazole. acs.orgresearchgate.net The specific 4,6-difluoro substitution pattern offers a unique electronic and lipophilic profile that can be used to replace other substituted aromatic rings in a lead optimization campaign.

For example, a medicinal chemist might replace a dichlorinated phenyl ring in an existing drug candidate with the 4,6-difluoroindole core. This "hop" could maintain or improve target affinity while potentially offering superior metabolic stability, altered solubility, or a different intellectual property profile. u-strasbg.fr Furthermore, the individual substituents on the this compound scaffold are amenable to bioisosteric replacement. The methyl group at the 3-position, for instance, is a classical bioisostere of a chlorine or fluorine atom, allowing for fine-tuning of steric and electronic properties during lead optimization. researchgate.net By using the this compound core as a starting point or as a replacement scaffold, researchers can systematically explore new chemical space to develop drug candidates with an optimal balance of potency, selectivity, and pharmacokinetic properties. nih.gov

Applications As Advanced Chemical Building Blocks and Materials Precursors

Precursor in the Synthesis of Complex Heterocyclic Scaffolds and Natural Product Analogs

While direct and extensive examples of the use of 4,6-Difluoro-3-methylindole in the total synthesis of natural products are not widely documented, its structural motifs are of significant interest in the generation of complex heterocyclic systems and analogs of biologically active molecules. The indole (B1671886) framework is a privileged structure found in numerous natural products and pharmaceuticals. The addition of fluorine atoms at the 4 and 6 positions can enhance binding affinity to biological targets and improve metabolic stability, making it an attractive scaffold for medicinal chemistry programs.

The chemical reactivity of the indole ring allows for functionalization at several positions. For instance, electrophilic substitution typically occurs at the C3 position, though the existing methyl group directs reactivity to other positions. The pyrrolic nitrogen can be deprotonated and alkylated or acylated, and the benzene (B151609) ring can undergo further substitution, although the difluoro pattern influences the regioselectivity of these reactions. These reaction handles allow for the elaboration of the this compound core into more complex, polycyclic systems that mimic the core structures of various alkaloids and other bioactive natural products. The development of novel synthetic methodologies continues to expand the toolkit available to chemists for incorporating such building blocks into intricate molecular designs.

Building Block for Optoelectronic and Functional Materials

The field of organic electronics is rapidly expanding, with a continuous demand for new materials possessing tailored optical and electronic properties. Indole-based polymers have emerged as a promising class of materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electron-rich nature of the indole ring system facilitates charge transport, a critical property for semiconductor performance.

The incorporation of fluorine atoms into the polymer backbone can significantly impact the material's properties. Fluorination tends to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve the stability of the material against oxidation and tune its emission color. While specific research detailing the polymerization of this compound is limited, the general principles of indole-based polymer synthesis suggest its potential as a valuable monomer.

Polymerization could potentially be achieved through various cross-coupling reactions by first functionalizing the indole with appropriate handles, such as halides or boronic esters. The resulting polymers would be expected to exhibit unique photophysical properties, influenced by the specific substitution pattern of the monomer. The table below illustrates the potential impact of fluorination on key polymer properties, based on general trends observed in conjugated polymers.

PropertyEffect of FluorinationPotential Application
HOMO/LUMO Energy Levels Lowered energy levelsImproved air stability, color tuning in OLEDs
Intra/Intermolecular Interactions Enhanced π-π stackingImproved charge mobility in transistors
Solubility Can be modifiedProcessability for device fabrication
Photostability Often increasedLonger device lifetime

This table represents generalized trends for fluorinated conjugated polymers and hypothesizes the potential effects for polymers derived from this compound.

Derivatives in Chemical Biology and Proteomics for Labeling and Probing Interactions

Fluorinated molecules are increasingly used as powerful tools in chemical biology and proteomics. The fluorine-19 (¹⁹F) nucleus is an excellent probe for nuclear magnetic resonance (NMR) spectroscopy due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems.

Derivatives of fluorinated indoles, particularly fluorinated tryptophan analogues, have been successfully incorporated into proteins to study their structure, dynamics, and interactions. For example, the synthesis of 4,6-difluoro-tryptophan and its incorporation into proteins has been reported, demonstrating its utility as a ¹⁹F NMR probe. researchgate.netresearchgate.net Although this is a different molecule, it highlights the value of the 4,6-difluoroindole (B180311) core in this context.

A derivative of this compound could be synthesized to function as a chemical probe. For instance, the methyl group could be functionalized to introduce a reactive group for covalent labeling of proteins, or the indole nitrogen could be modified with a linker attached to a reporter tag. Such probes would allow researchers to:

Monitor protein conformation: The ¹⁹F NMR chemical shift is highly sensitive to the local environment, providing information on protein folding and conformational changes upon ligand binding. researchgate.netresearchgate.net

Map protein-protein interactions: Changes in the ¹⁹F NMR signal can indicate which parts of a protein are involved in binding to other molecules.

Screen for drug candidates: The displacement of a ¹⁹F-labeled probe by a potential drug molecule can be detected by NMR, providing a method for high-throughput screening.

The development of such specialized molecular tools derived from this compound holds significant promise for advancing our understanding of complex biological processes at the molecular level.

Future Research Trajectories and Emerging Paradigms in Fluorinated Indole Chemistry

Innovations in Asymmetric Synthesis and Stereocontrol of Fluorinated Indole (B1671886) Frameworks

The creation of chiral molecules with precise three-dimensional arrangements is paramount for developing selective therapeutic agents. In the context of fluorinated indoles, achieving high stereocontrol remains a significant challenge and a vibrant area of research. Future progress hinges on the development of novel catalytic systems that can construct chiral centers with high efficiency and enantioselectivity.

Catalytic asymmetric Friedel–Crafts (F–C) reactions represent one of the most powerful methods for accessing optically active indole derivatives. nih.govacs.org Research is increasingly focused on designing sophisticated chiral catalysts, including both metal complexes and purely organic molecules (organocatalysts), to control the stereochemical outcome of reactions involving fluorinated indoles. nih.gov For instance, the use of chiral dicationic palladium complexes has shown promise in the F-C reaction of indoles with γ,δ-unsaturated β-keto phosphonates, yielding products with excellent enantioselectivities (up to 99% ee). acs.org Similarly, chiral spiro-phosphoric acids have been employed to catalyze the conjugate addition of indoles to enones, affording versatile indole derivatives bearing cyclic ketones with up to 98% enantiomeric excess. acs.org

Future innovations will likely involve the development of catalysts capable of controlling stereocenters at positions remote from the reacting site, a feat that is currently difficult to achieve. the-innovation.org Enzymatic approaches are also emerging as a powerful alternative, offering a highly specific chiral environment within the enzyme's active site to facilitate precise fluorination and subsequent modifications. the-innovation.org These biocatalytic systems could enable the synthesis of complex fluorinated indole frameworks that are inaccessible through traditional chemical methods. The development of such asymmetric strategies will be crucial for synthesizing enantiomerically pure versions of compounds like 4,6-Difluoro-3-methylindole for pharmacological evaluation.

Table 1: Examples of Catalytic Asymmetric Friedel-Crafts Reactions for Indole Functionalization
Catalyst/Ligand TypeElectrophileKey FeatureReported Enantiomeric Excess (ee)
Chiral Dicationic Palladium Complexγ,δ-Unsaturated β-keto phosphonatesConstruction of chiral-functionalized indoles. acs.orgUp to 99%
Chiral Spiro-Phosphoric Acid (SPA)4-Chromanone-derived enonesEnantioselective proton transfer control. acs.orgUp to 98%
Chiral Aziridine-Phosphines with Copper(I)β-NitrostyreneEfficient synthesis of Friedel-Crafts products. mdpi.comUp to 85%
Chiral Ligands with Trifluoromethyl KetonesTrifluoropyruvatesSynthesis of trifluoromethylated α-hydroxyesters. nih.govHigh

Photoredox and Electrochemical Methods for Sustainable Functionalization

In recent years, there has been a significant shift towards more sustainable and environmentally friendly chemical synthesis. Photoredox and electrochemical methods are at the forefront of this movement, offering powerful alternatives to traditional synthesis that often require harsh conditions or toxic reagents. acs.orgrsc.org These techniques utilize light or electricity, respectively, to generate reactive radical intermediates under mild conditions, enabling novel and efficient functionalization of indole rings. acs.orgthieme.de

Photoredox catalysis has emerged as a tool to promote challenging reactions, including late-stage C–H functionalization, through controlled radical processes. acs.org For instance, gold(I) photocatalysts can initiate free-radical cyclizations onto indoles by reducing unactivated bromoalkanes, a process previously limited to more activated substrates. acs.orgnih.gov This method avoids the use of hazardous radical initiators like organostannanes. acs.org Similarly, metal-free photoredox systems using aryldiazonium salts allow for the regioselective arylation of the C(2) position of indoles under biocompatible conditions. acs.org

Electrochemistry offers a complementary, oxidant-free approach to indole synthesis and functionalization. rsc.org Electrochemical methods can be used for various transformations, including the intramolecular annulation of 2-alkynylanilines to construct the indole core and the dual functionalization of indoles. rsc.orgorganic-chemistry.org An environmentally friendly electrochemical approach has been developed for the iodoamination of indole derivatives, introducing both C-N and C-I bonds in a single, metal-free step. organic-chemistry.orgacs.org The ability to precisely control reactivity by tuning the applied electrical potential makes electrosynthesis a highly attractive strategy for the selective functionalization of complex molecules like this compound. acs.org

Table 2: Emerging Sustainable Methods for Indole Functionalization
MethodCatalyst/MediatorTransformationKey Advantage
Photoredox CatalysisGold(I) Complex [Au2(dppm)2]Cl2Free-radical cyclization of bromoalkanes onto indoles. acs.orgMild alternative to toxic organostannanes. acs.orgnih.gov
Photoredox CatalysisMetal-free (EDA complex)C(2)-Arylation of indoles with aryldiazonium salts. acs.orgBiocompatible conditions, high regioselectivity. acs.org
ElectrochemistryNone (Direct Electrolysis)Intramolecular annulation of 2-alkynylanilines. rsc.orgSustainable, external oxidant-free synthesis. rsc.org
ElectrochemistryNH4I (Electrolyte)Iodoamination of indoles with unactivated amines. organic-chemistry.orgMetal- and oxidant-free dual functionalization. organic-chemistry.orgacs.org

Computational-Experimental Synergy for Rational Design of New Fluorinated Indole Derivatives

The traditional process of drug discovery and materials development often relies on laborious trial-and-error synthesis and screening. The synergy between computational chemistry and experimental synthesis is revolutionizing this paradigm, enabling the rational design of new molecules with tailored properties. rsc.orgresearchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), allow researchers to predict molecular geometries, electronic properties, and reaction mechanisms before a compound is ever synthesized in the lab. emerginginvestigators.orgacs.org

This computational-first approach can significantly accelerate the discovery of novel fluorinated indole derivatives. For example, DFT calculations can help elucidate the mechanisms of complex electrochemical reactions or predict the binding interactions of a designed molecule with a biological target. acs.orgnih.gov By understanding how the placement of fluorine atoms on the indole ring—as in this compound—influences the molecule's frontier molecular orbitals (HOMO-LUMO), scientists can predict its reactivity and electronic behavior. emerginginvestigators.org This knowledge can guide the design of derivatives with enhanced activity or specific physical properties.

The experimental validation of these computational predictions creates a powerful feedback loop. Experimental results can refine and improve the accuracy of theoretical models, leading to even more precise predictions. acs.org This synergistic cycle of design, synthesis, and testing allows for a more efficient exploration of chemical space. For instance, after designing a series of indole derivatives in silico, a small, targeted library can be synthesized and evaluated, with the results feeding back into the next design phase. rsc.org This approach is crucial for optimizing lead compounds and developing new fluorinated indoles with superior performance as pharmaceuticals or functional materials.

Expanding the Scope of Applications beyond Traditional Medicinal Chemistry

While the primary focus for fluorinated indoles has historically been in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals, their unique properties make them attractive candidates for a much broader range of applications. researchgate.netrsc.org The introduction of fluorine can profoundly alter the electronic and physical characteristics of the indole scaffold, opening doors to new frontiers in materials science and agrochemistry. rsc.orgmdpi.com

In materials science, the strong electronegativity and low polarizability of fluorine can be exploited to create advanced polymers and organic electronic devices. Incorporating fluorinated indoles into polymer backbones can enhance thermal stability, chemical resistance, and hydrophobicity. rsc.org These properties are highly desirable for creating specialized coatings, membranes, and high-performance plastics. Furthermore, the electron-withdrawing nature of fluorine can tune the optical and electronic properties of indole-based dyes and semiconductors, making them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaic cells. acs.orgmdpi.com

In agrochemistry, fluorinated compounds account for a significant portion of modern pesticides and herbicides. researchgate.net The metabolic stability conferred by fluorine atoms can lead to agrochemicals with longer half-lives and greater efficacy. tandfonline.com The rational design of fluorinated indole derivatives could lead to the development of a new generation of selective and potent herbicides or fungicides. nih.gov As our understanding of the unique effects of fluorination grows, the application of scaffolds like this compound will undoubtedly expand far beyond the traditional boundaries of drug discovery.

Q & A

Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progression, reducing batch-to-batch variability.
  • Quality Control : Triple quadrupole LC-MS/MS detects trace impurities (<0.1%) from incomplete methylation .
  • Safety : Fluorinated byproducts (e.g., HF gas) require scrubbing with Ca(OH)₂ traps and PPE compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.